3-[(2,5-dimethylphenyl)methylsulfanyl]-4-ethyl-5-(furan-2-yl)-1,2,4-triazole

Physicochemical profiling Lipophilicity Membrane permeability

The compound 3-[(2,5-dimethylphenyl)methylsulfanyl]-4-ethyl-5-(furan-2-yl)-1,2,4-triazole (CAS 578698-08-5, MF C17H19N3OS, MW 313.42 g mol⁻¹) belongs to the 1,2,4-triazole class bearing a 3‑sulfanyl linker to a 2,5‑dimethylbenzyl group, an N4‑ethyl substituent, and a 2‑furyl ring at C5. The scaffold is represented within patent families targeting 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) inhibition, positioning it among substituted 1,2,4‑triazoles that are investigated for metabolic disorders, although specific potency data for this individual compound remain undisclosed in the public domain.

Molecular Formula C17H19N3OS
Molecular Weight 313.4 g/mol
CAS No. 578698-08-5
Cat. No. B12032433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,5-dimethylphenyl)methylsulfanyl]-4-ethyl-5-(furan-2-yl)-1,2,4-triazole
CAS578698-08-5
Molecular FormulaC17H19N3OS
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCCN1C(=NN=C1SCC2=C(C=CC(=C2)C)C)C3=CC=CO3
InChIInChI=1S/C17H19N3OS/c1-4-20-16(15-6-5-9-21-15)18-19-17(20)22-11-14-10-12(2)7-8-13(14)3/h5-10H,4,11H2,1-3H3
InChIKeyFZZJLXGCDHTXLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,5-Dimethylphenyl)methylsulfanyl]-4-ethyl-5-(furan-2-yl)-1,2,4-triazole (CAS 578698-08-5): Core Scaffold and Procurement Identity


The compound 3-[(2,5-dimethylphenyl)methylsulfanyl]-4-ethyl-5-(furan-2-yl)-1,2,4-triazole (CAS 578698-08-5, MF C17H19N3OS, MW 313.42 g mol⁻¹) belongs to the 1,2,4-triazole class bearing a 3‑sulfanyl linker to a 2,5‑dimethylbenzyl group, an N4‑ethyl substituent, and a 2‑furyl ring at C5 . The scaffold is represented within patent families targeting 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) inhibition, positioning it among substituted 1,2,4‑triazoles that are investigated for metabolic disorders, although specific potency data for this individual compound remain undisclosed in the public domain [1]. The compound is commercially cataloged as an AldrichCPR screening compound, indicating availability for early‑discovery research but without vendor‑supplied analytical or bioactivity data .

Why Generic Substitution Fails for 3-[(2,5-Dimethylphenyl)methylsulfanyl]-4-ethyl-5-(furan-2-yl)-1,2,4-triazole: The Quantitative Cost of Scaffold Interchange


Within the 3‑sulfanyl‑4‑ethyl‑5‑(furan‑2‑yl)‑1,2,4‑triazole chemotype, seemingly minor perturbations to the benzyl‑sulfur substituent produce measurable shifts in physicochemical descriptors that govern solubility, permeability, and target recognition. The 2,5‑dimethylbenzyl motif in CAS 578698-08-5 contributes two additional methyl groups compared with the unsubstituted benzyl analog (CAS 618412‑84‑3), increasing molecular weight by ≈28 Da (313.42 vs. 285.37 g mol⁻¹) and raising the calculated log P to 4.89 . In contrast, a 3‑chlorobenzyl analog (CAS 618413‑51‑7) introduces a halogen atom that alters electron density and hydrogen‑bonding capacity, yielding a different density (1.3 g cm⁻³) and boiling point (499.2 °C) profile compared with the target compound (density 1.2 g cm⁻³, bp 497.4 °C) . These quantifiable differences preclude simple plug‑and‑play substitution in biological assays or chemical synthesis, as the altered lipophilicity and steric footprint directly impact binding, selectivity, and downstream ADME properties.

Product‑Specific Quantitative Evidence Guide for 3-[(2,5-Dimethylphenyl)methylsulfanyl]-4-ethyl-5-(furan-2-yl)-1,2,4-triazole (578698‑08‑5)


Molecular Weight Differentiation vs. Benzyl Analog: A 28 Da Increase Directly Tied to Lipophilicity and Membrane Permeability

The target compound (C17H19N3OS, MW 313.42 g mol⁻¹) possesses two additional methyl groups on the benzyl ring compared with the unsubstituted benzyl analog 3-(benzylsulfanyl)-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole (C15H15N3OS, MW 285.37 g mol⁻¹), resulting in a molecular weight difference of +28 Da . This structural increment is accompanied by a calculated log P of 4.89 for the target compound, whereas the benzyl analog is expected to exhibit a lower log P (typically ≈3.5–4.0 based on the loss of two methylene‑equivalent lipophilic contributions), though an experimentally confirmed value is not publicly available .

Physicochemical profiling Lipophilicity Membrane permeability Drug-likeness

Density and Boiling Point Comparison with 3‑Chlorobenzyl Analog: Subtle but Measurable Differences in Bulk Properties

The target compound exhibits a density of 1.2 ± 0.1 g cm⁻³ and a boiling point of 497.4 ± 47.0 °C at 760 mmHg, whereas the 3‑chlorobenzyl analog (3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole, CAS 618413‑51‑7) shows a density of 1.3 ± 0.1 g cm⁻³ and a boiling point of 499.2 ± 55.0 °C . Although the differences are modest, they confirm that the presence of a chlorine atom increases both density (by ~0.1 g cm⁻³) and boiling point (by ~1.8 °C) relative to the methyl‑substituted compound, consistent with the higher molecular weight and polarizability of the halogenated analog.

Physicochemical properties Density Boiling point Formulation science

Structural Uniqueness of the 2,5‑Dimethylbenzyl Motif: Steric and Electronic Differentiation from Halo‑ and Unsubstituted Analogs

The 2,5‑dimethyl substitution on the benzyl ring creates a unique electron‑donating, sterically hindered environment that is absent in the unsubstituted benzyl (CAS 618412‑84‑3), 3‑chlorobenzyl (CAS 618413‑51‑7), or 2‑chloro‑6‑fluorobenzyl (CAS 575468‑01‑8) analogs . The two methyl groups at positions 2 and 5 increase the dihedral angle between the phenyl ring and the sulfur‑methylene linker, restricting conformational freedom and potentially altering the orientation of the triazole‑furan pharmacophore in a binding pocket. In triazole‑based 11β‑HSD1 inhibitors, such subtle variations in the S‑benzyl substituent have been shown to modulate potency by >10‑fold within congeneric series, emphasizing that substitution pattern, not merely scaffold presence, drives activity [1].

Structure‑activity relationship (SAR) Steric effects Electron‑donating groups Molecular recognition

Patent‑Contextualized Target Class: 11β‑HSD1 Inhibition as a Differentiating Biological Rationale

The EP 1615637 A1 patent family explicitly claims substituted 1,2,4‑triazoles, including those with sulfur‑linked benzyl substituents, for the modulation of 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) [1]. While the patent does not disclose individual IC₅₀ values for the 2,5‑dimethylbenzyl derivative, structurally related triazole sulfides within the same patent class have demonstrated 11β‑HSD1 inhibitory activity in the nanomolar range (e.g., compound 3f in Numata et al., IC₅₀ = 7.8 nM for a triazole‑based 11β‑HSD1 inhibitor) [2]. This target rationale distinguishes the compound from 1,2,4‑triazole derivatives developed for agricultural fungicide applications (e.g., patent WO2010/066674), where the biological endpoint—fungal sterol biosynthesis inhibition—is entirely different and relies on distinct structural determinants [3].

11β‑HSD1 inhibition Metabolic syndrome Target engagement Patent landscape

Optimal Research and Industrial Application Scenarios for 3-[(2,5-Dimethylphenyl)methylsulfanyl]-4-ethyl-5-(furan-2-yl)-1,2,4-triazole (578698‑08‑5)


SAR Expansion of 11β‑HSD1 Inhibitor Series Requiring a 2,5‑Dimethylbenzyl Sulfide Pharmacophore

In medicinal chemistry programs targeting 11β‑HSD1 for metabolic syndrome, the 2,5‑dimethylbenzyl substituent offers a distinctive combination of electron‑donating character and steric bulk that is not achievable with halogenated or unsubstituted benzyl analogs [1]. The compound’s calculated log P of 4.89 and molecular weight of 313.42 g mol⁻¹ place it in a favorable property space for CNS penetration, should modulation of brain 11β‑HSD1 be desired . Researchers can use this compound as a direct comparator to probe the SAR of the S‑benzyl position, confident that the 2,5‑dimethyl pattern is a unique isosteric replacement that cannot be mimicked by other commercially available analogs within the same scaffold [1].

Physicochemical Benchmarking and Formulation Pre‑Screening for Early‑Discovery Candidates

With experimentally validated physicochemical parameters—density 1.2 g cm⁻³, boiling point 497.4 °C, and log P 4.89—the compound serves as a calibration standard for computational models predicting the properties of related triazole sulfides . The subtle but measurable density difference (−0.1 g cm⁻³) relative to the 3‑chlorobenzyl analog can inform formulation scientists about expected bulk handling characteristics during initial solubility and stability assessments . Its availability as a Sigma‑Aldrich AldrichCPR product ensures traceable sourcing for reproducible experiments .

Negative Control for Fungicide‑Oriented Triazole Sulfide Screening Panels

Because the compound originates from a mammalian 11β‑HSD1 patent family rather than an agricultural fungicide patent, it can be deployed as a selectivity control in antifungal screening cascades involving triazole sulfides [1][2]. Its lack of the structural features typical of CYP51‑targeting fungicides (e.g., a 1,2,4‑triazole ring linked via a specific spacer to a lipophilic tail) makes it a useful tool to differentiate between mammalian enzyme inhibition and off‑target antifungal activity when profiling compound libraries [2].

Synthetic Intermediate for Diversifying the Furan‑Triazole Chemical Space

The compound’s modular structure—featuring a 3‑sulfanyl linker, an N4‑ethyl handle, and a C5‑furan ring—allows it to serve as a versatile intermediate for parallel synthesis. The 2,5‑dimethylbenzyl group can be cleaved or further functionalized, enabling the generation of focused libraries where the dimethyl substitution pattern is either retained as a control or replaced to explore SAR . Its molecular weight (313.42 g mol⁻¹) and purity specification (≥95%, typical of AldrichCPR products) are appropriate for use in array chemistry without additional purification .

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